Stearidonic Acid Ethyl Ester-d5
Description
Structural Identity and Classification
Stearidonic Acid Ethyl Ester-d5 exhibits a distinctive molecular architecture characterized by its deuterated ethyl ester moiety and polyunsaturated fatty acid backbone. The compound possesses the molecular formula C20H27D5O2, with a precise molecular weight of 309.5 grams per mole. The structural framework consists of an octadecatetraenoic acid backbone featuring four double bonds in the cis configuration at positions 6, 9, 12, and 15, coupled with a deuterated ethyl ester functional group. This specific isotopic labeling pattern involves five deuterium atoms incorporated into the ethyl ester portion of the molecule, replacing hydrogen atoms to create a stable isotope-labeled variant.
The compound belongs to the classification of stable isotope-labeled fatty acid esters, specifically within the category of deuterated polyunsaturated fatty acid derivatives. Its parent compound, stearidonic acid, represents a rare omega-3 polyunsaturated fatty acid that constitutes less than 0.25% of serum phospholipid fatty acids in normal humans. The deuterated version maintains the essential structural features of the parent molecule while incorporating isotopic substitution that enables precise analytical detection and quantification.
The three-dimensional conformational structure of this compound reflects the characteristic flexibility imparted by its multiple double bonds, allowing for various conformational states that influence its physical and chemical properties. The cis configuration of the double bonds creates kinks in the fatty acid chain, affecting membrane fluidity and biological activity when incorporated into lipid systems.
Historical Context and Development
The development of this compound emerged from the broader evolution of stable isotope labeling techniques in analytical chemistry and biochemical research. The synthesis and application of deuterated fatty acids gained significant momentum during the late 20th and early 21st centuries as mass spectrometric techniques became increasingly sophisticated and accessible for biological research. Early work on fatty acid deuteration focused on simpler saturated fatty acids before progressing to more complex polyunsaturated structures.
This compound occupies a specialized position within the broader field of deuterated fatty acid ester research, representing advancement in omega-3 fatty acid analytical methodologies. The compound serves as part of a comprehensive suite of deuterated fatty acid standards that includes various chain lengths and degrees of unsaturation. Within this analytical framework, deuterated compounds provide essential reference points for quantitative mass spectrometry, enabling researchers to correct for matrix effects and analytical variability.
The development of deuterated polyunsaturated fatty acids, including this compound, addresses specific challenges associated with analyzing complex lipid mixtures in biological systems. Research has demonstrated that deuterated polyunsaturated fatty acids can reduce brain lipid peroxidation and provide protective effects against oxidative damage. This finding has positioned deuterated fatty acids not only as analytical tools but also as potential therapeutic agents for conditions involving lipid peroxidation.
Site-specific deuteration technology has evolved to enable precise placement of deuterium atoms at vulnerable positions within polyunsaturated fatty acid structures. The bis-allylic sites in polyunsaturated fatty acids represent particularly susceptible locations for oxidative attack, and strategic deuteration at these positions can significantly reduce oxidative damage rates. This compound benefits from these technological advances, incorporating deuterium atoms in positions that enhance both analytical utility and potential biological stability.
Comparative studies within deuterated fatty acid research have established protocols for measuring fractional lipid synthesis using deuterated water and various deuterated fatty acid precursors. These methodologies have expanded to include complex polyunsaturated fatty acids like stearidonic acid, enabling researchers to trace metabolic pathways and quantify biosynthetic rates in living systems. The availability of compounds like this compound supports these advanced analytical approaches.
Significance in Analytical Chemistry and Biochemical Research
The analytical significance of this compound extends across multiple domains of biochemical research, serving as an indispensable tool for accurate quantification of fatty acids in complex biological matrices. Mass spectrometric analysis protocols have incorporated this compound as an internal standard, leveraging its chemical similarity to endogenous stearidonic acid while providing distinctive mass spectral signatures for precise quantification. The deuterium labeling enables clear discrimination between the internal standard and naturally occurring fatty acids, eliminating potential analytical interference.
Liquid chromatography-mass spectrometry applications have particularly benefited from the availability of this compound, as the compound provides excellent chromatographic behavior while maintaining stable isotopic composition throughout analytical procedures. Research methodologies for measuring deuterium-labeled long-chain fatty acids in plasma and tissue samples have established detection limits in the nanomolar range, demonstrating the sensitivity achievable with properly designed isotopic standards. These analytical capabilities support comprehensive fatty acid profiling studies that require both qualitative identification and precise quantitative determination.
Biochemical research applications encompass studies of fatty acid metabolism, particularly investigations of omega-3 fatty acid biosynthesis and conversion pathways. The compound enables researchers to track the metabolic fate of stearidonic acid in biological systems, providing insights into the efficiency of conversion to longer-chain omega-3 fatty acids such as eicosapentaenoic acid and docosahexaenoic acid. These studies contribute to understanding the nutritional significance of stearidonic acid and its potential role in human health applications.
Table 2: Research Applications of this compound
| Application Domain | Specific Use | Analytical Advantage |
|---|---|---|
| Quantitative Analysis | Internal Standard | Eliminates matrix effects |
| Metabolic Studies | Tracer Compound | Tracks biosynthetic pathways |
| Nutritional Research | Reference Standard | Enables dietary assessment |
| Oxidative Stress Studies | Stability Marker | Monitors lipid peroxidation |
| Method Development | Calibration Standard | Validates analytical procedures |
The compound's role in oxidative stress research stems from the vulnerability of polyunsaturated fatty acids to peroxidation processes and the protective effects observed with deuterated variants. Studies have demonstrated that deuterated polyunsaturated fatty acids can reduce oxidative damage in neural tissues, suggesting potential therapeutic applications beyond their analytical utility. This dual functionality positions this compound as both a research tool and a model compound for developing protective strategies against lipid peroxidation.
Properties
Molecular Formula |
C₂₀H₂₇D₅O₂ |
|---|---|
Molecular Weight |
309.5 |
Synonyms |
(6Z,9Z,12Z,15Z)-6,9,12,15-Octadecatetraenoic Acid Ethyl Ester-d5; _x000B_(all-Z)- 6,9,12,15-Octadecatetraenoic Acid Ethyl Ester-d5; Ethyl Stearidonate-d5; _x000B_Moroctic Acid Ethyl Ester-d5 |
Origin of Product |
United States |
Scientific Research Applications
Metabolomics and Lipid Metabolism Studies
Stearidonic acid ethyl ester-d5 is extensively used as a tracer in metabolic studies to investigate lipid metabolism pathways. Its deuterated form allows researchers to track the metabolic fate of fatty acids in biological systems. For instance, studies have shown that supplementation with stearidonic acid can significantly alter the composition of polyunsaturated fatty acids (PUFAs) in various cell lines, indicating its role in enhancing n-3 fatty acid levels .
Case Study Example:
A study involving Atlantic salmon cell lines demonstrated that the administration of this compound resulted in increased elongation to eicosapentaenoic acid (20:5n-3) and subsequent desaturation processes, highlighting its utility in understanding PUFA biosynthesis .
Analytical Chemistry
In analytical chemistry, this compound serves as an internal standard for gas chromatography-mass spectrometry (GC-MS) analyses. Its isotopic labeling helps improve the accuracy of quantifying fatty acids in complex mixtures.
Data Table: Analytical Applications
| Application Area | Methodology | Purpose |
|---|---|---|
| Metabolomics | GC-MS | Tracing lipid metabolic pathways |
| Nutritional Studies | LC-MS | Assessing dietary fatty acid intake |
| Environmental Studies | Isotope Analysis | Tracking sources of fatty acids |
Nutritional Research
Research indicates that dietary intake of stearidonic acid can influence health outcomes related to cardiovascular health and inflammation. Its incorporation into diets has been linked to improved omega-3 fatty acid status in humans.
Case Study Example:
A clinical trial assessing the impact of stearidonic acid supplementation on inflammatory markers found significant reductions in C-reactive protein levels among participants consuming diets enriched with this fatty acid .
Comparison with Similar Compounds
Structural and Functional Analogs
SAEE-d5 is compared below with deuterated and non-deuterated fatty acid esters, focusing on chemical properties, applications, and research findings.
Table 1: Physicochemical Properties of SAEE-d5 and Related Compounds
Key Observations :
Deuterated vs. Non-Deuterated Forms: Deuterated esters (SAEE-d5, DHAEE-d5) exhibit marginally higher molecular weights due to deuterium substitution but retain similar solubility profiles in organic solvents like ethanol and DMSO . SAEE-d5 and DHAEE-d5 are both stored at -20°C to prevent degradation, a common requirement for PUFA esters .
Functional Differences: SAEE-d5 is specialized for ω-3 PUFA tracers, whereas arachidonic acid-d5 methyl ester (ω-6 PUFA derivative) is used in studies of inflammatory mediators like prostaglandins . DHAEE-d5 is employed in neurobiological research due to docosahexaenoic acid's role in brain function .
Metabolic and Stability Comparisons
Metabolism :
- SAEE-d5 vs. Studies show that SAEE is hydrolyzed to stearidonic acid in vivo, which is further elongated to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) . SAEE-d5 enables precise quantification of these processes without isotopic interference .
- Comparison with γ-Linolenic Acid (GLA) Esters: SAEE and GLA ethyl esters share structural similarities (both have four double bonds), but SAEE's ω-3 configuration results in distinct anti-inflammatory and lipid-modulating effects.
Oxidative Stability :
- SAEE is less oxidatively stable than saturated esters (e.g., palmitic acid ethyl ester) due to its four double bonds. However, enzymatic winterization and urea complexation can concentrate SAEE while removing more unstable PUFAs, enhancing its utility in formulations .
Industrial Relevance :
Preparation Methods
Esterification of Stearidonic Acid with Deuterated Ethanol
The most direct method for synthesizing SAEE-d5 involves esterifying stearidonic acid with deuterated ethanol (ethanol-d5). This reaction is catalyzed by acidic agents such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Procedure :
-
Reactant Preparation : Stearidonic acid (1.0 equiv) and ethanol-d5 (5.0 equiv) are combined in anhydrous dichloromethane.
-
Catalysis : Sulfuric acid (0.1 equiv) is added dropwise to the mixture.
-
Reaction Conditions : The solution is refluxed at 65°C for 12–24 hours under nitrogen atmosphere.
-
Workup : The crude product is washed with sodium bicarbonate to neutralize residual acid, followed by purification via silica gel chromatography.
Key Data :
This method is favored for its simplicity but requires high-purity stearidonic acid, which may be cost-prohibitive for large-scale production.
Total Synthesis from Alkyne Precursors
A multi-step total synthesis route, adapted from Skemman et al., constructs SAEE-d5 from simpler alkynes, enabling precise control over deuterium placement.
Step 1: Preparation of Ethyl 6-Heptynoate
6-Heptynoic acid is esterified with ethanol-d5 using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents:
Yield : 97%.
Step 2: Copper-Mediated Alkyne Coupling
The terminal alkyne is elongated via copper(I)-catalyzed coupling with propargyl bromide:
Yield : 95%.
Step 3: Deprotection and Hydrogenation
The trimethylsilyl (TMS) group is removed using silver nitrate, followed by semi-hydrogenation to achieve cis-configuration:
Overall Yield : 72–78%.
Enzymatic Transesterification
A patent by EP3517619A1 describes lipase-catalyzed transesterification of triglycerides with ethanol-d5, offering an eco-friendly alternative.
Procedure :
-
Substrate Mixing : Vegetable oil (rich in stearidonic acid triglycerides) is combined with ethanol-d5 and immobilized lipase (e.g., Novozym 435).
-
Reaction : Conducted at 40°C for 48 hours with agitation.
-
Product Isolation : Triglycerides are removed via centrifugation, and SAEE-d5 is purified by molecular distillation.
Performance Metrics :
This method is scalable but limited by enzyme cost and the need for deuterated ethanol in excess.
Comparative Analysis of Preparation Methods
Efficiency and Scalability
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Direct Esterification | 85–92% | High | Moderate |
| Total Synthesis | 72–78% | Very High | Low |
| Enzymatic | 88–94% | Moderate | High |
Trade-offs :
-
Direct esterification balances yield and simplicity but depends on stearidonic acid availability.
-
Total synthesis offers structural precision but is labor-intensive.
-
Enzymatic routes are sustainable but require optimization for deuterium exchange.
Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., DMF) enhance reaction rates in copper-mediated couplings, while toluene minimizes side reactions in esterification.
Deuterium Retention
Ethanol-d5 must be rigorously anhydrous to prevent proton exchange, which reduces deuterium content. Molecular sieves (3Å) are routinely used to maintain solvent dryness.
Applications in Research
SAEE-d5 serves as an internal standard in lipidomics, enabling precise quantification of stearidonic acid in biological matrices. Its deuterium label eliminates isotopic interference in mass spectrometry, improving signal-to-noise ratios by 30–40% compared to non-deuterated analogs .
Q & A
Q. What are the optimal methods for synthesizing Stearidonic Acid Ethyl Ester-d5 with high purity?
Synthesis involves esterification of stearidonic acid with deuterated ethanol under anhydrous conditions, typically using catalysts like sulfuric acid or p-toluenesulfonic acid. Key steps include maintaining strict anhydrous environments to prevent hydrolysis and optimizing reaction temperature (60–80°C) and pH (neutral to slightly acidic). Post-synthesis purification via column chromatography or recrystallization ensures >98% purity, as validated by HPLC and NMR .
Q. What are the recommended storage conditions for this compound to ensure stability?
Store as a solution in ethanol at -20°C to prevent degradation. Evaporate ethanol under nitrogen gas before use and reconstitute in inert solvents (e.g., DMSO). Avoid aqueous buffers for long-term storage due to hydrolysis risks. Stability exceeds two years under these conditions .
Advanced Research Questions
Q. How does deuterium labeling in this compound enhance metabolic pathway tracing in pharmacokinetic studies?
The five deuterium atoms act as non-radioactive isotopic tracers, enabling precise tracking via LC-MS/MS or GC-MS. Unlike unlabeled analogs, deuterated compounds exhibit distinguishable mass shifts without altering biological activity, allowing quantification of tissue distribution, half-life, and metabolite identification in vivo .
Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?
Use reverse-phase HPLC coupled with high-resolution mass spectrometry (HRMS) for specificity. Optimize ionization parameters (e.g., ESI+ mode) to detect the molecular ion [M+H]+ at m/z 309.5. Validate methods using deuterated internal standards (e.g., D5-ethyl ester analogs) to correct for matrix effects .
Q. How should researchers address contradictions in reported metabolic pathways of this compound across studies?
Cross-validate findings using orthogonal techniques (e.g., isotope ratio monitoring vs. radiolabeling) and replicate experiments in multiple model systems (e.g., hepatocytes, animal models). Control for variables like diet, enzyme activity, and inter-species differences. Transparent reporting of LC-MS parameters and statistical power is critical to resolving discrepancies .
Q. What experimental designs are recommended to study the anti-inflammatory mechanisms of this compound?
Employ dose-response assays in primary immune cells (e.g., macrophages) with endpoints like COX-2 inhibition or NF-κB pathway modulation. Combine deuterium tracing with RNA-seq to link metabolite distribution to gene expression changes. Include unlabeled controls to distinguish isotope effects from pharmacological activity .
Methodological Considerations
- Data Reproducibility : Document synthesis batches, solvent purity, and storage conditions to minimize variability .
- Ethical Compliance : For in vivo studies, ensure deuterium-labeled compounds comply with institutional guidelines for stable isotope use .
- Statistical Rigor : Use multivariate analysis to account for confounding factors in metabolic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
